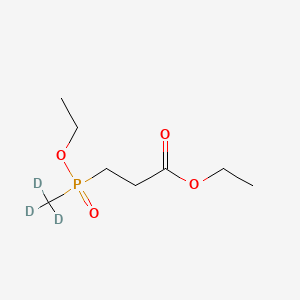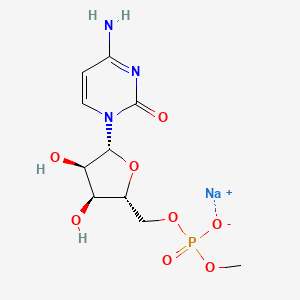![molecular formula C10H15NO B13842570 (2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane](/img/structure/B13842570.png)
(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Talsaclidine is a non-selective muscarinic acetylcholine receptor agonist. It acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes . It was initially developed for the treatment of Alzheimer’s disease but showed only modest or poor efficacy in clinical trials .
Preparation Methods
Talsaclidine can be synthesized through a series of chemical reactions involving quinuclidinol as a precursor. One method involves the derivatization of 3-®-quinuclidinol, which is an important precursor for the synthesis of muscarinic receptor ligands . The synthetic route typically involves the use of high-performance liquid chromatography (HPLC) for the separation and quantification of the desired enantiomers . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Talsaclidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Talsaclidine can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Talsaclidine has been used in various scientific research applications, including:
Chemistry: It serves as a model compound for studying muscarinic acetylcholine receptor agonists.
Biology: Talsaclidine is used to investigate the role of muscarinic receptors in biological systems.
Medicine: It has been studied for its potential therapeutic effects in treating Alzheimer’s disease.
Industry: Talsaclidine is used in the development of new muscarinic receptor agonists and related compounds.
Mechanism of Action
Talsaclidine exerts its effects by binding to muscarinic acetylcholine receptors. It acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes . This binding activates the receptors, leading to various physiological responses. The molecular targets and pathways involved include the activation of G-proteins and subsequent intracellular signaling cascades.
Comparison with Similar Compounds
Talsaclidine is compared with other muscarinic acetylcholine receptor agonists such as aceclidine and vedaclidine . While all these compounds target muscarinic receptors, talsaclidine is unique in its selectivity and efficacy at different receptor subtypes. Similar compounds include:
Aceclidine: Another muscarinic receptor agonist with different receptor subtype selectivity.
Vedaclidine: A muscarinic receptor agonist with distinct pharmacological properties.
Talsaclidine’s uniqueness lies in its ability to act as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes, which may contribute to its specific therapeutic effects and side effect profile .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2R)-2-prop-1-ynoxy-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H15NO/c1-2-7-12-10-8-9-3-5-11(10)6-4-9/h9-10H,3-6,8H2,1H3/t10-/m1/s1 |
InChI Key |
CCCPECWWWXKJGR-SNVBAGLBSA-N |
Isomeric SMILES |
CC#CO[C@@H]1CC2CCN1CC2 |
Canonical SMILES |
CC#COC1CC2CCN1CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


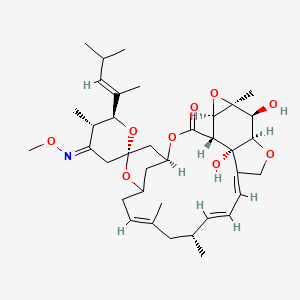
![4,6-Diamino-1,3a-dimethylhexahydro-2H-pyrano[4,3-d]oxazol-2-one](/img/structure/B13842499.png)
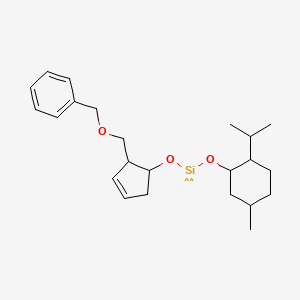
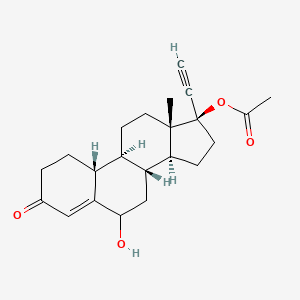
![2-[(3-bromophenyl)methyl]Pyrimidine](/img/structure/B13842528.png)
![7-(4-Methylsulfanylphenyl)-5-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13842532.png)
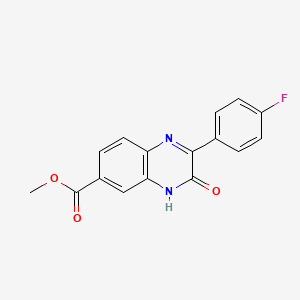
![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13842551.png)
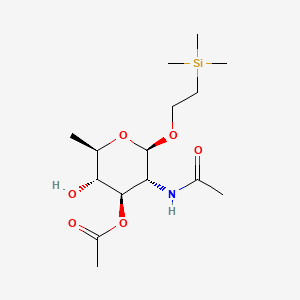
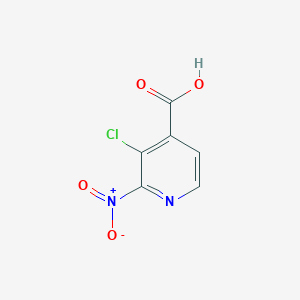
![[UL-13C6gal]Lactose](/img/structure/B13842568.png)
![Ethyl 5.7-dioxo-4-phenethyl-2-(1 H-pyrazol-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13842575.png)
